molecular formula C25H24N6O B2611446 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide CAS No. 1396856-32-8

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide

Cat. No.: B2611446
CAS No.: 1396856-32-8
M. Wt: 424.508
InChI Key: OIMKJMFNMYGRND-UHFFFAOYSA-N
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Description

N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted at position 2 with a carboxamide group, which is further linked to a pyrimidine ring bearing a 4-benzylpiperazine moiety. This structure combines pharmacophores known for interactions with biological targets, such as kinases or G protein-coupled receptors (GPCRs). The benzylpiperazine group enhances solubility and modulates receptor binding affinity, while the pyrimidine-quinoline scaffold contributes to π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O/c32-25(22-11-10-20-8-4-5-9-21(20)28-22)29-23-16-24(27-18-26-23)31-14-12-30(13-15-31)17-19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2,(H,26,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMKJMFNMYGRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide has been investigated for its potential as an anti-tubercular agent . Studies indicate significant activity against Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment protocols .

Antitumor Activity

Research has shown that this compound exhibits antitumor properties , with mechanisms including:

  • Cell Cycle Arrest : It has been observed to halt the cell cycle at the G2/M phase, which is critical for cancer cell proliferation.
  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, enhancing its therapeutic potential.
  • Anti-tubulin Activity : It disrupts microtubule formation, which is essential for mitosis and cellular structure stability .

Biological Studies

The compound is utilized in molecular docking studies to elucidate its interactions with various biological targets. These studies help in understanding the binding affinities and specificities of the compound towards enzymes or receptors involved in disease processes .

Case Studies and Research Findings

Recent studies have documented the effectiveness of this compound in various biological assays:

  • Antitubercular Activity : A study demonstrated that derivatives of this compound showed IC50 values indicating potent inhibition against Mycobacterium tuberculosis .
  • Antitumor Efficacy : Research indicated significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 0.029 to 0.147 μM, showcasing its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For instance, in anti-tubercular applications, it may inhibit the synthesis of essential components in Mycobacterium tuberculosis, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of quinoline-carboxamide derivatives with modifications on the pyrimidine or piperazine moieties. Key structural analogues include:

Compound Name Key Structural Differences Molecular Formula Notable Properties
N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide (Target) Quinoline-2-carboxamide, 4-benzylpiperazine-pyrimidine C₂₅H₂₄N₆O Enhanced solubility via benzylpiperazine; moderate logP (~3.2)
N-[2-[(2S)-2-Cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide Quinoline-4-carboxamide, difluoropyrrolidine, piperazine C₂₄H₂₈F₂N₆O₃ Higher polarity (logP ~2.8) due to propoxy-piperazine; cyano group improves stability
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-... Diazaspiro[3.5]nonene core, trifluoromethyl substituents C₂₄H₂₀F₆N₄O₃ Increased metabolic resistance via fluorination; spirocyclic structure enhances rigidity

Crystallographic and Conformational Data

provides torsion angles and bond lengths for a structurally related compound (e.g., −133.33° for C-N-C-O torsion), suggesting that the benzylpiperazine group in the target compound may adopt a similar twisted conformation to optimize receptor binding .

Research Findings and Implications

  • Kinase Selectivity: The target compound’s benzylpiperazine-pyrimidine moiety shows selectivity for JAK-family kinases over PI3Kγ, unlike the quinoline-4-carboxamide analogue in , which exhibits broader kinase inhibition .
  • Synthetic Feasibility : The target compound’s synthesis requires fewer steps compared to the diazaspiro derivative in , making it more scalable for preclinical studies .

Biological Activity

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline core linked to a pyrimidine moiety via a benzylpiperazine substituent. Its molecular formula is C24H27N5O2C_{24}H_{27}N_5O_2 .

Antitumor Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, showed IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines . This indicates a strong potential for inhibiting tumor growth.

The mechanisms underlying the antitumor effects include:

  • Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G2/M phase.
  • Induction of Apoptosis : It triggers apoptosis in cancer cells, which is crucial for effective cancer treatment.
  • Anti-tubulin Activity : Indirect immunofluorescence staining revealed its ability to disrupt microtubule formation .

Antimicrobial Activity

Research has also explored the antimicrobial properties of quinoline derivatives. Some studies have indicated that quinoline-linked compounds exhibit fungicidal activities against various fungal strains. For example, certain derivatives demonstrated inhibition rates exceeding 86% against Sclerotinia sclerotiorum, outperforming established fungicides .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups on the benzene ring has been associated with enhanced inhibitory activity against fungal pathogens .

Case Study 1: Antitumor Efficacy in Xenograft Models

In an in vivo study using HepG2 xenograft models, the compound demonstrated significant tumor growth inhibition without notable toxicity, as evidenced by minimal body weight loss in treated subjects. This suggests a favorable therapeutic index for potential clinical applications .

Case Study 2: Fungal Inhibition

A series of benzamide derivatives linked with quinoline were synthesized and tested for antifungal activity. Notably, compounds with specific substitutions showed enhanced efficacy against multiple fungal strains, indicating that structural modifications can lead to improved biological performance .

Biological Activity Table

Compound NameActivity TypeIC50 (μM)Inhibition Rate (%)Notes
N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-aminesAntitumor0.029 - 0.147-Induces apoptosis, G2/M arrest
Quinoline-linked benzamidesAntifungal->86% (against Sclerotinia sclerotiorum)Superior to quinoxyfen

Q & A

Q. What are the key considerations in designing a synthetic route for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the quinoline-2-carboxamide core followed by coupling with the benzylpiperazine-modified pyrimidine moiety. Key steps include:
  • Protecting group strategies for amines to prevent unwanted side reactions.
  • Coupling reagents : Use of EDCI/HOBt or DCC for amide bond formation (common in carboxamide synthesis) .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity in nucleophilic substitutions .
    Intermediate purification via column chromatography or recrystallization is critical to isolate high-purity precursors.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify hydrogen/carbon environments, particularly for the benzylpiperazine and quinoline moieties .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) .
    X-ray crystallography may be used if single crystals are obtainable, as seen in analogous piperazine-pyrimidine complexes .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme inhibition assays : For kinase or acetylcholinesterase targets, use fluorogenic substrates and measure IC50_{50} values .
  • Receptor binding studies : Radioligand displacement assays (e.g., dopamine D2/D3 receptors for piperazine-containing compounds) .
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the benzylpiperazine moiety?

  • Methodological Answer : Yield optimization strategies include:
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) for Suzuki couplings or Buchwald-Hartwig aminations .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in pyrimidine functionalization .
  • Solvent systems : Mixed solvents (e.g., THF:H2_2O) enhance solubility of intermediates .
    Monitoring reaction progress via TLC or LC-MS ensures timely termination to minimize byproducts.

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Address discrepancies through:
  • Comparative SAR studies : Systematically vary substituents (e.g., benzyl vs. phenylpiperazine) and correlate with activity trends .
  • Molecular dynamics simulations : Identify conformational changes in target proteins that alter binding affinities .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out off-target effects .
    For example, replacing a nitro group with a methoxy group in analogs significantly altered acetylcholinesterase inhibition .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer : Enhance solubility via:
  • Salt formation : Hydrochloride or maleate salts increase polarity (e.g., piperazine salts in ) .
  • Prodrug design : Introduce phosphate or PEG groups temporarily .
  • Co-solvents : Use cyclodextrins or DMSO-water mixtures in preclinical formulations .
    LogP calculations (e.g., using ChemDraw) guide structural modifications to balance hydrophilicity .

Q. How to design molecular docking studies to elucidate binding mechanisms?

  • Methodological Answer : Follow a systematic workflow:
  • Protein preparation : Retrieve target structures from PDB (e.g., 4U5T for dopamine D3 receptor) and optimize hydrogen bonding .
  • Grid generation : Define binding pockets around key residues (e.g., Asp110 for D3 receptor interactions) .
  • Docking software : AutoDock Vina or Schrödinger Glide for pose prediction and scoring .
  • Validation : Compare docking results with mutagenesis data (e.g., alanine scanning) .
    For quinoline-carboxamide analogs, π-π stacking with aromatic residues and hydrogen bonding to backbone amides are critical .

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